
Dichlorpromazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorpromazine is a synthetic compound belonging to the phenothiazine class of antipsychotic medications. It is structurally related to chlorpromazine, which is widely used in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. This compound is known for its potent antipsychotic and sedative properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichlorpromazine typically involves the chlorination of promazine, a phenothiazine derivative. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The process involves the substitution of hydrogen atoms on the phenothiazine ring with chlorine atoms, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The synthesized compound is then subjected to purification processes such as recrystallization and chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Dichlorpromazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of secondary amines.
Substitution: The chlorine atoms on the phenothiazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents such as amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Dichlorpromazine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its effects on cellular processes and neurotransmitter systems.
Medicine: Investigated for its potential use in the treatment of psychiatric disorders and as an antiemetic.
Industry: Utilized in the development of new pharmaceuticals and chemical compounds.
Mechanism of Action
Dichlorpromazine exerts its effects primarily by blocking dopamine receptors in the brain, particularly the D2 receptors. This action reduces the activity of dopamine, a neurotransmitter involved in mood regulation and psychotic symptoms. Additionally, this compound has antagonistic effects on serotonin, histamine, and alpha-adrenergic receptors, contributing to its sedative and antipsychotic properties.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A closely related compound with similar antipsychotic properties.
Promazine: Another phenothiazine derivative with antipsychotic effects.
Trifluoperazine: A phenothiazine antipsychotic with a higher potency compared to dichlorpromazine.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its dual action on dopamine and serotonin receptors makes it effective in treating a range of psychiatric symptoms. Additionally, its sedative effects are beneficial in managing agitation and anxiety in patients.
Properties
CAS No. |
3689-36-9 |
|---|---|
Molecular Formula |
C17H18Cl2N2S |
Molecular Weight |
353.3 g/mol |
IUPAC Name |
3-(2,4-dichlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C17H18Cl2N2S/c1-20(2)8-5-9-21-14-6-3-4-7-16(14)22-17-13(19)10-12(18)11-15(17)21/h3-4,6-7,10-11H,5,8-9H2,1-2H3 |
InChI Key |
BRABGWAAPWTHSE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-(2-chloroethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B13734144.png)
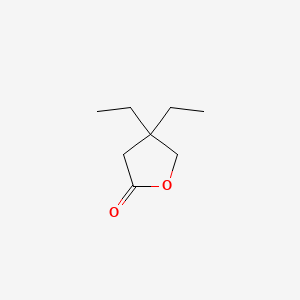
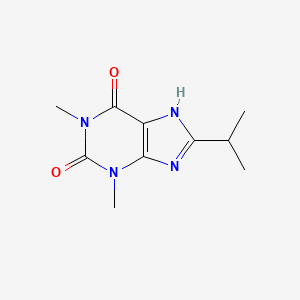
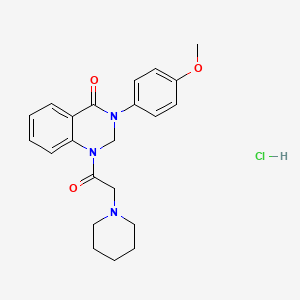

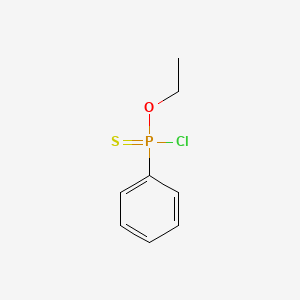
![Aluminum, tris[(hydroxy-kappaO)acetato-kappaO]-](/img/structure/B13734174.png)
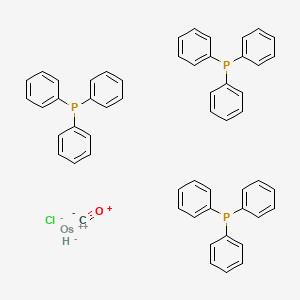
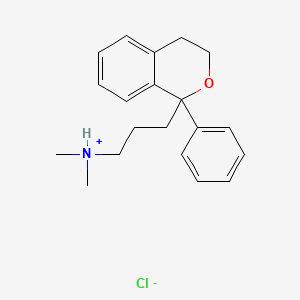
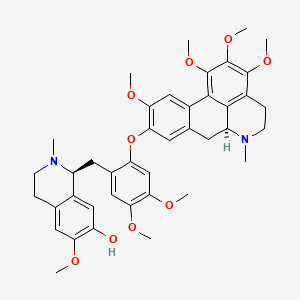
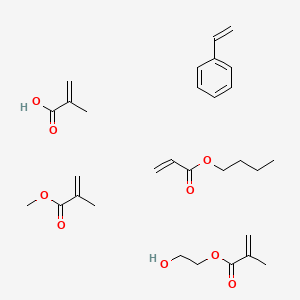
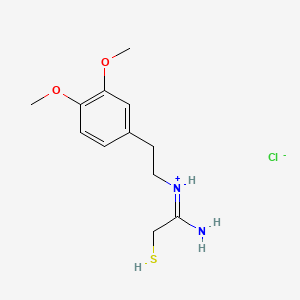
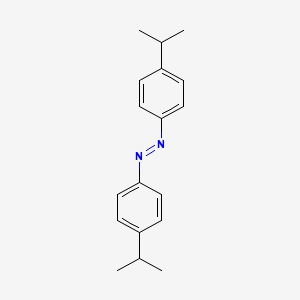
![3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride](/img/structure/B13734215.png)
